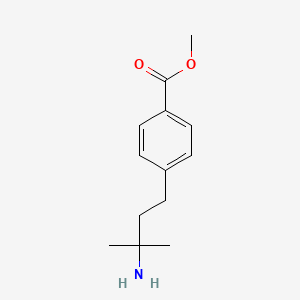

methyl 4-(3-amino-3-methylbutyl)benzoate

Description

Methyl 4-(3-amino-3-methylbutyl)benzoate is a benzoate ester derivative featuring a 3-amino-3-methylbutyl substituent at the para position of the aromatic ring. Benzoate esters are widely explored in medicinal chemistry due to their versatility in drug design, serving as intermediates for bioactive molecules targeting enzymes, receptors, or ion channels .

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

methyl 4-(3-amino-3-methylbutyl)benzoate |

InChI |

InChI=1S/C13H19NO2/c1-13(2,14)9-8-10-4-6-11(7-5-10)12(15)16-3/h4-7H,8-9,14H2,1-3H3 |

InChI Key |

XZWRWPUVHIYQSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-amino-3-methylbutyl)benzoate can be achieved through several methods:

Williamson Ether Synthesis: This method involves the nucleophilic substitution of an alkyl halide with an alkoxide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes, where the reactants are mixed in large reactors and the reaction is catalyzed by acids. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

methyl 4-(3-amino-3-methylbutyl)benzoate undergoes various chemical reactions:

Hydrolysis: This reaction breaks the ester bond to form the corresponding alcohol and carboxylic acid.

Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Aminolysis: Reaction with amines to form amides.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

Aminolysis: Amines under mild heating.

Major Products

Hydrolysis: 4-(3-Amino-3-methylbutyl)phenol and acetic acid.

Reduction: 4-(3-Amino-3-methylbutyl)phenol.

Aminolysis: 4-(3-Amino-3-methylbutyl)phenyl amide.

Scientific Research Applications

methyl 4-(3-amino-3-methylbutyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the study of ester reactions.

Biology: Potential use in the synthesis of biologically active molecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Used in the manufacture of fragrances and flavorings due to its ester group.

Mechanism of Action

The mechanism of action of methyl 4-(3-amino-3-methylbutyl)benzoate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural analogs of methyl 4-(3-amino-3-methylbutyl)benzoate, highlighting variations in substituents and their implications:

Key Research Findings

- SAR Insights: Substitution at the para position of the benzoate ring with polar groups (e.g., amino, urea) improves target engagement but may reduce blood-brain barrier penetration . Piperazine spacers in C1–C7 enable optimal spatial orientation for binding to quinoline-dependent enzymes .

- Spectroscopic Validation :

- ¹H NMR data for intermediates (e.g., δ 8.3 ppm for aromatic protons in methyl 4-(3-chloropropoxy)benzoate) confirm regioselective synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.